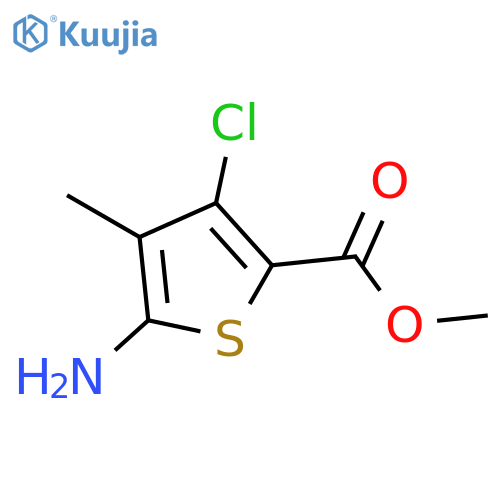

Cas no 778611-10-2 (Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate)

778611-10-2 structure

商品名:Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate

- 3-chloro-5-amino-4-methyl-thiophene-2-carboxylic acid methyl ester

- 3-chloro-4-methyl-5-aminothiophene-2-carboxylic acid methyl ester

- SCHEMBL5160762

- Methyl5-amino-3-chloro-4-methylthiophene-2-carboxylate

- PHLWTOPSYBEYQN-UHFFFAOYSA-N

- 778611-10-2

-

- インチ: InChI=1S/C7H8ClNO2S/c1-3-4(8)5(7(10)11-2)12-6(3)9/h9H2,1-2H3

- InChIKey: PHLWTOPSYBEYQN-UHFFFAOYSA-N

- ほほえんだ: CC1=C(N)SC(=C1Cl)C(=O)OC

計算された属性

- せいみつぶんしりょう: 204.9964274g/mol

- どういたいしつりょう: 204.9964274g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 80.6Ų

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM199428-1g |

methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate |

778611-10-2 | 95% | 1g |

$574 | 2024-07-23 | |

| Chemenu | CM199428-1g |

methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate |

778611-10-2 | 95% | 1g |

$574 | 2021-08-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742542-1g |

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate |

778611-10-2 | 98% | 1g |

¥4949.00 | 2024-07-28 | |

| Alichem | A169005895-1g |

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate |

778611-10-2 | 95% | 1g |

$544.50 | 2023-09-01 | |

| Crysdot LLC | CD11058098-1g |

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate |

778611-10-2 | 95+% | 1g |

$608 | 2024-07-18 |

Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

778611-10-2 (Methyl 5-amino-3-chloro-4-methylthiophene-2-carboxylate) 関連製品

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量